3-(4-Fluoro-2-methylphenyl)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-(4-Fluoro-2-methylphenyl)propanoic acid and related compounds involves multiple steps, including the reaction of specific aldehydes with amino acids or similar substrates in refluxing ethanol. For example, 2-(4-Fluorobenzylideneamino) propanoic acid was synthesized through the reaction of 4-fluorobenzaldehyde and l-tyrosine or alpha-alanine in refluxing ethanol, showcasing a typical synthetic pathway for such compounds (Ye et al., 2007); (Ruan et al., 2009).
Molecular Structure Analysis
The molecular structure of these compounds has been extensively studied using techniques like NMR, FTIR, Raman spectroscopy, and X-ray diffraction. The studies reveal optimized ground-state geometries and provide insights into the vibrational wavenumbers, indicating a complex interaction of molecular bonds and structures (Ye et al., 2007); (Yao et al., 2013).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, demonstrating a range of properties that can be harnessed for different applications. For instance, the interaction with DNA through electrostatic binding was observed, showcasing the potential for biological interactions (Yao et al., 2013).
Physical Properties Analysis
The physical properties, including thermal stability and vibrational spectra, have been determined through DSC–TGA techniques and vibrational spectroscopy studies. These studies provide valuable information on the stability and behavior of these compounds under various conditions (Ye et al., 2007); (Ruan et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity and interaction with other molecules, highlight the versatility of 3-(4-Fluoro-2-methylphenyl)propanoic acid derivatives. Studies have shown their potential in interacting with biological molecules, which could be leveraged in pharmaceutical applications (Yao et al., 2013).
Scientific Research Applications
Organic Synthesis and Chemical Properties
- Research on the practical synthesis of related fluorinated biphenyls, like 2-Fluoro-4-bromobiphenyl, underscores the importance of developing efficient synthesis methods for fluorinated compounds, which are crucial in pharmaceuticals and agrochemicals. These methods focus on overcoming challenges related to cost, safety, and environmental impact, providing a framework for synthesizing complex fluorinated molecules like 3-(4-Fluoro-2-methylphenyl)propanoic acid (Qiu et al., 2009).
Environmental and Analytical Chemistry
- Studies on the sorption of phenoxy herbicides, which share structural similarities with 3-(4-Fluoro-2-methylphenyl)propanoic acid, to soil and minerals provide insights into environmental behavior, degradation, and potential impact of such compounds. These findings are critical for understanding the environmental persistence and mobility of synthetic organic compounds (Werner et al., 2012).
Chemosensors and Analytical Applications
- Development of fluorescent chemosensors based on structural analogs demonstrates the utility of fluorinated compounds in detecting various analytes, including metal ions and neutral molecules. This research highlights the potential of 3-(4-Fluoro-2-methylphenyl)propanoic acid in developing new chemosensors with high selectivity and sensitivity for environmental monitoring and analytical chemistry (Roy, 2021).
Safety and Hazards
The safety data sheet for a similar compound, 3-[(4-fluoro-2-methylphenyl)carbamoyl]propanoic acid, indicates that it may cause skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing the mist or vapors, to wear protective clothing and eye protection, and to use only in a well-ventilated area .
Mechanism of Action
Target of Action
The primary targets of 3-(4-Fluoro-2-methylphenyl)propanoic acid are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to summarize the biochemical pathways affected by 3-(4-Fluoro-2-methylphenyl)propanoic acid . Once the targets are identified, it will be possible to understand the downstream effects and the overall impact on cellular function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors affect 3-(4-fluoro-2-methylphenyl)propanoic acid is currently unavailable .
properties
IUPAC Name |
3-(4-fluoro-2-methylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWSZWRPIFYZPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450409 | |
Record name | 3-(4-Fluoro-2-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluoro-2-methylphenyl)propanoic acid | |
CAS RN |
166251-34-9 | |
Record name | 3-(4-Fluoro-2-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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